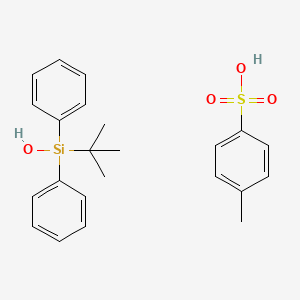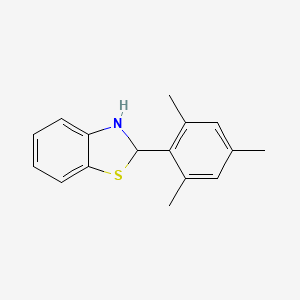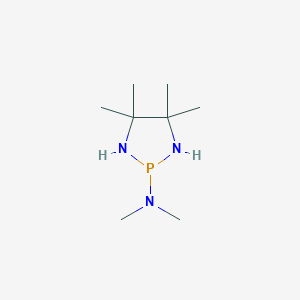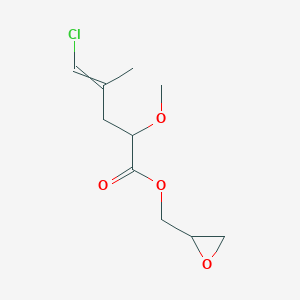![molecular formula C17H26N2O2 B14394829 Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- CAS No. 89784-07-6](/img/structure/B14394829.png)
Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4,4’-bicyclo[331]nona-2,6-diene-2,6-diylbis- is a complex organic compound that features a unique bicyclic structureThe bicyclo[3.3.1]nonane framework is a common motif in many natural and biologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- involves several steps. One common method includes the structural analysis of bicyclo[3.3.1]nona-2,6-dienes, where new C(2)-symmetric chiral diene ligands are designed and synthesized . These chiral ligands readily bind to rhodium (I) and act as effective catalysts for various reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of advanced organic synthesis techniques and catalysts to achieve the desired structure and functionality.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the rhodium complexes obtained from the synthesis act as effective catalysts for 1,4-addition reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the asymmetric hydrogenation of dehydroamino esters using the cationic Rh complex of (S,S)-bicyclonona-2,6-diene .
Wissenschaftliche Forschungsanwendungen
Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the rhodium complexes formed with this compound act as catalysts in asymmetric hydrogenation reactions, enhancing the enantioselectivity of the products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile: This compound shares a similar bicyclic structure and is studied for its chiroptical properties.
3,7-Disubstituted bicyclo[3.3.1]nona-2,6-dienes: These compounds are used as chiral ligands in various catalytic reactions.
Uniqueness
Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- is unique due to its specific structural features and the ability to form highly selective and efficient catalytic complexes. Its applications in asymmetric synthesis and potential therapeutic uses further distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
89784-07-6 |
|---|---|
Molekularformel |
C17H26N2O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
4-(6-morpholin-4-yl-2-bicyclo[3.3.1]nona-2,6-dienyl)morpholine |
InChI |
InChI=1S/C17H26N2O2/c1-3-16(18-5-9-20-10-6-18)15-2-4-17(14(1)13-15)19-7-11-21-12-8-19/h3-4,14-15H,1-2,5-13H2 |
InChI-Schlüssel |
PIWGRPAEGFIMHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CCC3CC2CC=C3N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)


![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)




![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)


![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)


